Dimethyl(4-methylphenyl)silanol
Overview
Description
Dimethyl(4-methylphenyl)silanol is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups and a 4-methylphenyl group, along with a hydroxyl group. This compound is part of the broader class of silanols, which are known for their versatile applications in various fields, including materials science, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl(4-methylphenyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of dimethyl(4-methylphenyl)chlorosilane. The reaction typically proceeds as follows: [ \text{(CH}_3\text{)}_2\text{Si(4-CH}_3\text{C}_6\text{H}_4\text{)Cl} + \text{H}_2\text{O} \rightarrow \text{(CH}_3\text{)}_2\text{Si(4-CH}_3\text{C}_6\text{H}_4\text{)OH} + \text{HCl} ] This reaction is usually carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the Müller-Rochow process, which starts with the direct reaction of methyl chloride with silicon in the presence of a copper catalyst to form dimethyldichlorosilane. This intermediate is then further reacted with 4-methylphenylmagnesium bromide to yield dimethyl(4-methylphenyl)chlorosilane, which is subsequently hydrolyzed to produce the desired silanol .
Chemical Reactions Analysis
Types of Reactions: Dimethyl(4-methylphenyl)silanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanones.
Reduction: The compound can be reduced to form silanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Silanones.
Reduction: Silanes.
Substitution: Various substituted silanes, depending on the substituent introduced.
Scientific Research Applications
Dimethyl(4-methylphenyl)silanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing into its use as a component in medical devices and implants.
Industry: It is used in the production of silicone-based materials, such as sealants, adhesives, and coatings.
Mechanism of Action
The mechanism of action of dimethyl(4-methylphenyl)silanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, facilitating its incorporation into larger molecular structures. The silicon atom, with its ability to form stable bonds with oxygen and carbon, plays a crucial role in the compound’s reactivity and stability. These interactions are essential for its applications in materials science and biocompatible systems .
Comparison with Similar Compounds
- Dimethylphenylsilanol
- Dimethyl(4-chlorophenyl)silanol
- Dimethyl(4-methoxyphenyl)silanol
Comparison: Dimethyl(4-methylphenyl)silanol is unique due to the presence of the 4-methylphenyl group, which imparts specific steric and electronic properties. Compared to dimethylphenylsilanol, the methyl group in the para position increases the compound’s hydrophobicity and can influence its reactivity. In contrast, dimethyl(4-chlorophenyl)silanol has a chlorine atom that can participate in additional reactions, such as nucleophilic substitution, making it more reactive under certain conditions .
Properties
IUPAC Name |
hydroxy-dimethyl-(4-methylphenyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OSi/c1-8-4-6-9(7-5-8)11(2,3)10/h4-7,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTDOHFYKIKMAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557334 | |
Record name | Dimethyl(4-methylphenyl)silanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17920-15-9 | |
Record name | Dimethyl(4-methylphenyl)silanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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